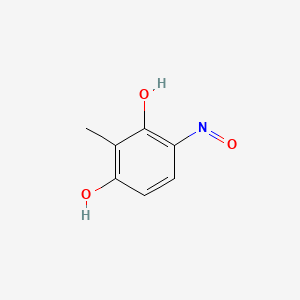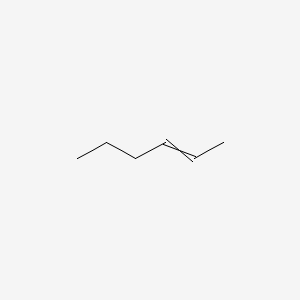
(2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid typically involves the reaction of 2-amino-5-bromopyridine with acrylic acid under specific conditions. The reaction proceeds through a series of steps, including bromination, amination, and coupling reactions. The reaction conditions often involve the use of catalysts and solvents to facilitate the process and achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial production methods may also include purification steps such as crystallization and chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
(2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and the pyridine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
科学的研究の応用
(2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials[][3].
作用機序
The mechanism of action of (2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play crucial roles in binding to target molecules, influencing their activity. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acid: Similar structure with a methyl group substitution.
3-(6-Amino-4-pyridinyl)prop-2-enoic acid: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness
(2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both an amino group and a propenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
3-(6-aminopyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H8N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H2,9,10)(H,11,12) |
InChIキー |
RKTFOZFRTWRSLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C=CC(=O)O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8810617.png)






![2-Imidazo[1,2-a]pyrimidin-7-yl-propan-2-ol](/img/structure/B8810681.png)


![6-Aminobenzo[D][1,3]dioxole-5-carboxamide](/img/structure/B8810694.png)


